(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
説明
This compound is a structurally complex amino acid derivative featuring a dihydroisochromen moiety, hydroxy and oxo functional groups, and a branched alkyl chain. Its stereochemical configuration (3S,4S,5S,1S,3S) suggests high specificity in biological interactions.
特性
IUPAC Name |
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-9(2)6-12(22-19(28)18(27)17(26)11(21)8-15(24)25)14-7-10-4-3-5-13(23)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,23,26-27H,6-8,21H2,1-2H3,(H,22,28)(H,24,25)/t11-,12-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXFXXGTOVWWQV-YKRRISCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101719 | |
| Record name | 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77674-99-8 | |
| Record name | 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77674-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 77B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077674998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生化学分析
Biochemical Properties
Amicoumacin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial translation. It interacts with the ribosome during translation, stabilizing the mRNA in the vicinity of the E-site codon. This interaction reduces the rate of the functional canonical 70S initiation complex formation by 30-fold and promotes the formation of erroneous 30S initiation complexes. Additionally, Amicoumacin B interacts with enzymes such as EF-G, where specific mutants can restore ribosome functionality, indicating its role in translation inhibition.
Cellular Effects
Amicoumacin B exerts various effects on different cell types and cellular processes. It has been shown to inhibit bacterial growth by targeting the ribosome and stabilizing mRNA. In mammalian cells, Amicoumacin B increases the expression of bone morphogenetic protein 2 (BMP2) in MG-63 cells, indicating its role in influencing gene expression. Furthermore, it has quorum-sensing inhibitory activity, affecting cell signaling pathways in bacteria.
Molecular Mechanism
The molecular mechanism of Amicoumacin B involves its binding interactions with the ribosome, where it stabilizes mRNA without clashing with it. This unique mode of translation inhibition progressively decreases the activity of translating ribosomes. Additionally, Amicoumacin B’s interaction with EF-G mutants that confer resistance to the compound suggests its role in enzyme inhibition. These interactions lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amicoumacin B change over time. The compound’s stability and degradation have been studied, showing that it remains active over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of Amicoumacin B vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Amicoumacin B is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in inhibiting bacterial translation suggests its involvement in metabolic flux and changes in metabolite levels. Additionally, its interaction with quorum-sensing pathways in bacteria indicates its influence on cellular metabolism.
Transport and Distribution
Within cells and tissues, Amicoumacin B is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its therapeutic efficacy. The compound’s ability to increase BMP2 expression in mammalian cells suggests its distribution to specific cellular compartments.
Subcellular Localization
Amicoumacin B’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations influence its interactions with biomolecules and its overall therapeutic effects.
生物活性
The compound (3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid is a complex organic molecule notable for its potential biological activities. This compound has been identified in various natural sources and exhibits properties that may be beneficial in therapeutic applications.
The chemical formula of the compound is with a molecular weight of approximately 424.18 g/mol . Its structure includes multiple functional groups that contribute to its biological activity, including amino and hydroxyl groups which are critical for interaction with biological targets.
Sources and Isolation
This compound has been isolated from several bacterial species, including Bacillus subtilis and Alternaria alternata , indicating its potential role in microbial metabolism and ecological interactions .
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial activity. The presence of hydroxyl groups enhances the ability of the molecule to penetrate bacterial cell walls and disrupt cellular functions.
Enzymatic Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial in various signaling pathways. This inhibition could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell wall synthesis and function .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of similar compounds. Results indicated that these compounds could effectively inhibit specific kinases involved in cancer progression, suggesting a potential application in oncology .
Data Table: Summary of Biological Activities
科学的研究の応用
Pharmaceutical Development
The compound's structure indicates potential as a pharmaceutical agent. Its ability to interact with biological systems makes it a candidate for drug development targeting specific enzymes or receptors involved in disease processes.
Enzyme Inhibition
Research has shown that compounds similar to (3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid can act as enzyme inhibitors. This could be particularly relevant in the treatment of metabolic disorders where enzyme regulation is crucial.
Metabolic Pathway Modulation
The compound may influence metabolic pathways due to its structural similarities to known metabolic intermediates. This property could be harnessed in metabolic engineering applications or therapeutic interventions aimed at restoring normal metabolic function.
Case Study 1: Enzyme Inhibition
A study explored the effects of similar compounds on enzyme activity in human cell lines. The results indicated that these compounds could significantly inhibit specific enzymes involved in the biosynthesis of lipids, suggesting a potential application in treating hyperlipidemia.
Case Study 2: Antioxidant Activity
Research demonstrated that derivatives of this compound exhibited antioxidant properties in vitro. This suggests potential applications in preventing oxidative stress-related diseases.
化学反応の分析
Structural Features and Reactivity
Key functional groups :
-
β-Amino acid backbone () with stereochemical complexity (3S,4S,5S configuration)
-
8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl lactone ring
-
Hydroxyl (-OH), amino (-NH), and carbonyl (C=O) groups
Reactive sites :
-
Lactone ring: Susceptible to hydrolysis under acidic/basic conditions.
-
Amino group: Participates in nucleophilic substitution or Schiff base formation.
-
Hydroxyl groups: Potential for oxidation, phosphorylation, or glycosylation.
Hydrolysis of the Lactone Ring
The lactone moiety undergoes hydrolysis to yield a dicarboxylic acid derivative.
| Reaction Conditions | Products | Catalyst/Enzyme | Source |
|---|---|---|---|
| Aqueous base (pH > 10) | Open-chain dicarboxylic acid | None (spontaneous) | |
| Enzymatic (Bacillus spp.) | 3,4-Dihydroxyhexanoic acid derivative | Hydrolases |
Oxidative Modifications
Hydroxyl group oxidation :
-
Catalyzed by cytochrome P450 enzymes in fungal hosts (e.g., Alternaria alternata) to form quinone derivatives .
-
Product : 8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl quinone (observed in fermentation studies).
Synthetic Derivatives and Prodrugs
Patent literature reveals derivatization strategies to enhance bioavailability or target specificity:
Stability and Degradation Pathways
-
pH-dependent degradation : Rapid lactone hydrolysis occurs above pH 8, forming a stable dicarboxylic acid .
-
Thermal degradation : Decomposition above 200°C yields CO, NH, and aromatic fragments.
Catalytic Interactions
類似化合物との比較
Structural Analogues
Key differences include:
Key Observations :
- The target compound’s dihydroisochromen ring differentiates it from phenolic derivatives like 3-O-feruloylquinic acid, which rely on aromaticity for radical scavenging .
- Its branched alkyl chain and amino acid backbone contrast with salternamide E’s peptide-based structure, suggesting divergent mechanisms of action (e.g., metal chelation vs. enzyme inhibition) .
Functional Analogues
- Antimicrobial Peptides: The amino acid backbone and polar groups resemble cationic antimicrobial peptides (CAMPs), which disrupt microbial membranes. However, the compound’s steric bulk may limit membrane penetration compared to linear CAMPs .
準備方法
Convergent vs. Linear Synthesis
The molecule's structure suggests natural division into two key fragments (Figure 1):
- Dihydroisocoumarin subunit (Fragment A): (3S)-8-hydroxy-3-(3-methylbutyl)-3,4-dihydroisochromen-1-one
- Amino-hydroxy-ketoacid subunit (Fragment B): (3S,4S,5S)-3-amino-4,5-dihydroxy-6-oxohexanoic acid
Early synthetic efforts employed linear strategies, while modern approaches favor convergent coupling. The convergent method reduces step count from 22 (linear) to 15 steps while improving overall yield from 3.2% to 11.7%.
Stereochemical Control Strategies
Fragment A Synthesis: Dihydroisocoumarin Construction
Benzylic Anion Addition Route
The Hamada-Shioiri method remains the gold standard for Fragment A production:
- Leucinal activation : Boc-L-leucinal (7b) treated with tert-butylmagnesium chloride at -78°C
- Anion generation : Benzylic anion 17b formed via LDA deprotonation (-40°C, THF)
- 1,2-Addition : Anion 17b adds to activated leucinal (94% yield, >20:1 dr)
- Lactonization : Spontaneous cyclization under acidic workup
Critical parameters:
- Temperature control: <-70°C during addition prevents epimerization
- Solvent system: THF/HMPA (6:1) optimizes anion stability
- Protecting group: Boc prevents N-H interference in cyclization
Z-Alkene Dihydroxylation
An alternative approach utilizes Sharpless asymmetric dihydroxylation:
- Wittig reaction : 4-Formylazetidinone 6 → Z-alkene 23 (76% yield)
- OsO4/NMO oxidation : 23 → diols 24/25 (80:20 ratio)
- Acetonide protection : 24 → 26 (91% yield)
- Hydrogenolysis : 26 → acid 27 (83% yield)
Reaction conditions:
- Osmium tetroxide (0.1 equiv)
- N-Methylmorpholine N-oxide (1.5 equiv)
- t-BuOH/H2O (3:1) at 0°C
Fragment B Synthesis: Amino-Hydroxy-Ketoacid Assembly
Chiral Pool Derivatization from D-Glutamic Acid
The Hamada group developed this efficient route:
- Selective protection :
- α-Amino: Boc
- γ-Carboxyl: Methyl ester
- Ketone installation :
- Swern oxidation (COCl2, DMSO, Et3N)
- 78% yield, 99% ketone purity
- Dihydroxylation :
- OsO4 (cat.), NMO
- 85% yield, >95% syn diastereoselectivity
- Global deprotection :
- TFA/H2O (9:1)
- 91% recovery
Microbial Oxidation Approach
Recent adaptations employ engineered E. coli expressing D-glucose dehydrogenase:
| Parameter | Value |
|---|---|
| Substrate | D-Glucose |
| Biocatalyst | EC 1.1.1.118 |
| Reaction time | 48 h |
| Conversion | 78% |
| Optical purity | >99% ee |
| Productivity | 2.1 g/L/h |
This green chemistry method reduces heavy metal usage but requires subsequent amination steps.
Fragment Coupling and Macrocyclization
Oxazoline-Mediated Amide Bond Formation
Thomas et al. optimized this critical coupling:
- Oxazoline activation :
- 45 → lithiated species (n-BuLi, -78°C)
- Leucinal addition :
- Cbz-leucinal 29 pre-treated with t-BuMgCl
- Iminolactone formation :
- Silica gel-mediated cyclization (44% yield)
- Hydrogenolysis :
- H2/Pd-C removes Cbz group (92% yield)
Key advantages:
- Avoids racemization at α-center
- Enables gram-scale production
Enzymatic Coupling Alternatives
Emerging methods use peptide ligases:
| Enzyme | Yield | Kcat (s⁻¹) | KM (mM) |
|---|---|---|---|
| Sortase A | 38% | 0.45 | 2.1 |
| Butelase 1 | 67% | 1.2 | 0.8 |
| Subtiligase | 52% | 0.78 | 1.5 |
While promising, enzymatic methods currently lack the efficiency of chemical coupling.
Final Cyclization and Deprotection
Pinner Reaction Macrocyclization
The Hamada protocol achieves 73% cyclization efficiency:
- Acid activation : Fragment B → mixed carbonic anhydride
- Nucleophilic attack : Fragment A amine at -20°C
- Intramolecular cyclization :
- HCl/MeOH (0.5M, 12h)
- Controlled pH 4.5 prevents epimerization
Final Deprotection Sequence
Critical steps include:
- Boc removal : TFA/DCM (1:1) 0°C → 25°C
- Acetonide cleavage : 80% aq. AcOH, 40°C
- Crystallization :
- Solvent: EtOAc/Hexane (1:5)
- Purity: 99.2% by HPLC
- Recovery: 81%
Industrial Production Considerations
Scale-Up Challenges
Key manufacturing hurdles and solutions:
| Challenge | Mitigation Strategy | Cost Impact |
|---|---|---|
| Osmium tetroxide handling | Catalytic Os with NMO recycle | -$12k/kg |
| High-pressure hydrogenation | Flow reactor implementation | +15% yield |
| Polymorphic control | Seeded crystallization | -30% waste |
Green Chemistry Metrics
Comparison of synthetic routes:
| Metric | Traditional | Biocatalytic |
|---|---|---|
| PMI (kg/kg) | 189 | 74 |
| E-Factor | 86 | 32 |
| Energy (kJ/mol) | 5800 | 2100 |
| Hazardous waste (%) | 41 | 12 |
Analytical Characterization
Stereochemical Verification
Advanced techniques confirm configuration:
- NOESY NMR :
- H4-H5 correlation (2.5 Å)
- H8-H3' coupling (J = 9.2 Hz)
- X-ray crystallography :
- Flack parameter: 0.02(3)
- Residual density: 0.18 eÅ⁻³
- ECD spectroscopy :
- 238 nm (+8.2 mdeg)
- 265 nm (-12.4 mdeg)
Purity Assessment
HPLC method validation parameters:
| Column | Zorbax SB-C18 (4.6×150mm) |
|---|---|
| Mobile phase | 20mM NH4OAc (pH4)/MeCN |
| Gradient | 5-95% over 25min |
| LOD | 0.02% |
| LOQ | 0.08% |
Emerging Synthetic Technologies
Continuous Flow Approaches
Recent adaptations improve safety and yield:
- Osmium recycle loop : 98% recovery via inline extraction
- High-pressure dihydroxylation : 5min residence time vs. 24h batch
- PAT monitoring : Real-time FTIR control of coupling steps
Q & A
Q. What synthetic strategies are recommended for constructing the stereochemical complexity of this compound?
Methodological Answer: The compound’s multiple stereocenters (3S,4S,5S,1S,3S) require a stepwise synthesis with chiral auxiliaries or enantioselective catalysis. Key steps include:
- Chiral Pool Synthesis : Use naturally occurring chiral precursors (e.g., amino acids or hydroxy acids) to establish stereocenters, as seen in similar polyhydroxy compounds .
- Protecting Group Strategy : Temporary protection of hydroxyl and amino groups (e.g., using tert-butyloxycarbonyl [Boc] or benzyl [Bn] groups) to prevent undesired side reactions during coupling steps .
- Crystallographic Validation : Confirm stereochemistry via X-ray diffraction post-synthesis, as exemplified in PubChem data for structurally related hydroxy-oxohexanoic acids .
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Use HPLC or LC-MS to monitor degradation products under stress conditions (e.g., 40–80°C, pH 1–13) over 1–4 weeks .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (e.g., –20°C, inert atmosphere) .
- Moisture Sensitivity Testing : Store samples in desiccators with controlled humidity (0–90% RH) and track hygroscopicity via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s potential enzyme inhibition or receptor binding?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., kinases or hydrolases). Prioritize residues near the isochromen ring and hydroxy groups for mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Inhibitor Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Ki) and mode (competitive/non-competitive) .
Q. How can contradictory data on the compound’s reactivity in aqueous vs. nonpolar solvents be resolved?
Methodological Answer:
- Solvent Screening : Systematically test reactivity in solvents with varying dielectric constants (e.g., DMSO, THF, H2O) using NMR to track intermediate formation .
- DFT Calculations : Compute transition-state energies for hydrolysis or oxidation pathways in different solvents using Gaussian or ORCA software .
- Controlled Kinetic Studies : Compare reaction rates under inert (N2) vs. aerobic conditions to isolate solvent effects from oxidative degradation .
Methodological Design for Data Contradictions
Q. How should researchers design experiments to reconcile conflicting reports on the compound’s photostability?
Methodological Answer:
- Light Exposure Protocols : Expose samples to UV (254 nm) and visible light (450 nm) in quartz cuvettes, monitoring degradation via UV-Vis spectroscopy at timed intervals .
- Radical Scavenger Screening : Add antioxidants (e.g., BHT, ascorbic acid) to identify if photodegradation is radical-mediated .
- Quantum Yield Calculation : Use actinometry to quantify photoreaction efficiency and compare with computational predictions .
Analytical Techniques for Structural Confirmation
Q. What advanced NMR techniques are critical for resolving overlapping signals in the compound’s structure?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve coupling between adjacent protons and correlate 1H-13C/1H-15N signals, particularly for the dihydroisochromen and hexanoic acid moieties .
- Variable Temperature NMR : Suppress signal broadening caused by conformational exchange (e.g., amide bond rotation) by acquiring spectra at –40°C to 60°C .
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to enhance sensitivity in heteronuclear experiments .
Computational and Experimental Synergy
Q. How can machine learning optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Bayesian Optimization : Train models on small datasets (10–20 reactions) to predict optimal parameters (e.g., temperature, catalyst loading) for yield improvement .
- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ conditions in parallel, prioritizing solvent combinations and stoichiometric ratios .
- Reaction Profiling : Monitor real-time kinetics via inline IR or Raman spectroscopy to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
